(p-Vinylbenzyl)trimethylammonium chloride
Overview
Description
(p-Vinylbenzyl)trimethylammonium chloride is a quaternary ammonium salt commonly used as a monomer in polymerization reactions to produce unique polymers . It is a derivatized styrene compound with a benzylic trimethylammonium group .
Synthesis Analysis
Poly vinyl benzyl chloride (PVBC) was synthesized by free radical polymerization of 4-vinyl benzyl chloride (VBC) using benzoyl peroxide initiator at 80°C. Amine functionalised polymer prepared by treatment of PVBC with trimethyl amine in different solvents such as water, ethanol, tetra hydro furan (THF) and dimethyl formamide (DMF) .Molecular Structure Analysis
The linear formula of (p-Vinylbenzyl)trimethylammonium chloride is H2C=CHC6H4CH2N(CH3)3Cl .Chemical Reactions Analysis
Incorporation of (p-Vinylbenzyl)trimethylammonium monomer into polymerizations allows for the formation of monodisperse cross-linked polystyrene polymers . The benzylic trimethylammonium functionality is water-soluble and leads to non-micelle-forming particles .Physical And Chemical Properties Analysis
The molecular weight of (p-Vinylbenzyl)trimethylammonium chloride is 211.73 . It has a melting point of 240 °C (dec.) (lit.) .Scientific Research Applications
Removal of Antibiotic Contaminants
VBTA is used in the synthesis of cationic polymers, which have been shown to be effective in the removal of antibiotic contaminants from water . The study describes the use of poly[(4-vinylbenzyl) trimethylammonium chloride] and N-alkylated chitosan, two cationic polymers with different natures and structures to remove nalidixic acid .
Anion-Exchange Membrane in Electrolysers
VBTA has been used to synthesize an anion-exchange membrane for use in a lignin-oxidising electrolyser . The membrane, consisting of a fluorinated polymer backbone grafted with imidazole and trimethylammonium units as the ion-conducting moieties, was found to perform comparably to a commercially-available anion-exchange membrane .
Solid-Phase Microextraction in Analytical Chemistry
VBTA can be used as a monomer to synthesize the poly(AMA-DVB-VBTA) monolith columns, which are used for solid-phase microextraction in analytical chemistry .
Biomedical Applications
VBTA is a monomer widely used to synthesize poly(VBTMAC) (homopolymer) and block copolymers for biomedical applications .
Encapsulation of Magnetic Nanoparticles and DNA
VBTA can be used as a monomer to prepare Poly[oligo(ethylene glycol) methacrylate]-b-based nanostructures for encapsulating magnetic nanoparticles and DNA .
Safety And Hazards
properties
IUPAC Name |
(4-ethenylphenyl)methyl-trimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N.ClH/c1-5-11-6-8-12(9-7-11)10-13(2,3)4;/h5-9H,1,10H2,2-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXNKQRAZONMHJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=C(C=C1)C=C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26780-21-2 | |
Record name | Poly(4-vinylbenzyltrimethylammonium chloride) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26780-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20949588 | |
Record name | (4-Ethenylphenyl)-N,N,N-trimethylmethanaminiumato(2-) chlorido(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20949588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(p-Vinylbenzyl)trimethylammonium chloride | |
CAS RN |
7538-38-7, 26780-21-2 | |
Record name | (p-Vinylbenzyl)trimethylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007538387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Ethenylphenyl)-N,N,N-trimethylmethanaminiumato(2-) chlorido(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20949588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (P-VINYLBENZYL)TRIMETHYLAMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ESD7JK1FF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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